molecular formula C8H13NO2 B8677178 4-[methyl(propan-2-yl)amino]but-2-ynoic acid

4-[methyl(propan-2-yl)amino]but-2-ynoic acid

Cat. No.: B8677178
M. Wt: 155.19 g/mol
InChI Key: GIBFDJDSTLZPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(propan-2-yl)amino]but-2-ynoic acid is an organic compound with a unique structure that includes an isopropyl group, a methylamino group, and a but-2-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of isopropylamine with methylacetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:

CH3CCH+NH2CH(CH3)2CH3CCCH2NH(CH3)2\text{CH}_3\text{C}\equiv\text{CH} + \text{NH}_2\text{CH}(\text{CH}_3)_2 \rightarrow \text{CH}_3\text{C}\equiv\text{C}\text{CH}_2\text{NH}(\text{CH}_3)_2 CH3​C≡CH+NH2​CH(CH3​)2​→CH3​C≡CCH2​NH(CH3​)2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[methyl(propan-2-yl)amino]but-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[methyl(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropyl-methyl-amino)-benzoic acid
  • 4-(Isopropyl-methyl-amino)-propanoic acid
  • 2-(Isopropyl-methyl-amino)-ethanol

Uniqueness

4-[methyl(propan-2-yl)amino]but-2-ynoic acid is unique due to its specific structural features, including the but-2-ynoic acid backbone and the presence of both isopropyl and methylamino groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]but-2-ynoic acid

InChI

InChI=1S/C8H13NO2/c1-7(2)9(3)6-4-5-8(10)11/h7H,6H2,1-3H3,(H,10,11)

InChI Key

GIBFDJDSTLZPCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC#CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

n-Butyl lithium in hexane (18.4 mL, 2.5 M in n-hexane) was slowly added to isopropyl-methyl-prop-2-ynyl-amine (5.1 g, 46 mmol) in 50 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 hr at −78° C., then dry carbon dioxide was passed through overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 5.5 g of 4-(isopropyl-methyl-amino)-but-2-ynoic acid: mass spectrum (m/e): M−H 154.
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